N-Hydroxypipecolic acid (potassium)
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Overview
Description
N-Hydroxypipecolic acid (potassium) is a hydroxylated derivative of pipecolic acid. It is an important compound in plant biology, particularly known for its role in systemic acquired resistance, a defense mechanism in plants. This compound is involved in signaling pathways that help plants resist pathogen attacks by triggering immune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxypipecolic acid can be synthesized from pipecolic acid through a series of enzymatic reactions. The process involves the hydroxylation of pipecolic acid using flavin-dependent monooxygenase. The synthetic route typically includes the following steps:
Oxidation of L-lysine: L-lysine is first oxidized to form Δ1-piperideine-2-carboxylate.
Reduction: Δ1-piperideine-2-carboxylate is then reduced to pipecolic acid.
Hydroxylation: Pipecolic acid is hydroxylated by flavin-dependent monooxygenase to form N-Hydroxypipecolic acid.
Industrial Production Methods
In an industrial setting, N-Hydroxypipecolic acid can be produced using genetically engineered microorganisms such as Escherichia coli. These microorganisms are modified to express the necessary enzymes for the biosynthesis of N-Hydroxypipecolic acid from biomass-derived lysine. This method involves coexpression of multiple enzymes, including lysine α-oxidase, glucose dehydrogenase, and flavin-dependent monooxygenase, among others .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxypipecolic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: It can be reduced back to pipecolic acid.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Various hydroxylated derivatives.
Reduction Products: Pipecolic acid.
Substitution Products: Halogenated or alkylated pipecolic acid derivatives.
Scientific Research Applications
N-Hydroxypipecolic acid has several scientific research applications:
Plant Biology: It is a key signaling molecule in systemic acquired resistance, helping plants develop immunity against pathogens.
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in enhancing immune responses.
Industry: It is used in the production of biopesticides and other agricultural chemicals.
Mechanism of Action
N-Hydroxypipecolic acid exerts its effects through the systemic acquired resistance pathway in plants. It triggers the accumulation of reactive oxygen species and extracellular nicotinamide adenine dinucleotide phosphate, which are essential for the establishment of systemic immunity. The compound interacts with specific receptors and signaling molecules, such as the lectin receptor kinase LecRK-VI.2, to activate defense responses .
Comparison with Similar Compounds
N-Hydroxypipecolic acid is unique compared to other similar compounds due to its specific role in systemic acquired resistance. Similar compounds include:
Pipecolic acid: A precursor to N-Hydroxypipecolic acid, involved in the same signaling pathway.
Salicylic acid: Another key signaling molecule in plant immunity, but with a different mode of action.
Azelaic acid: Also involved in plant defense mechanisms but acts through different pathways.
N-Hydroxypipecolic acid stands out due to its specific hydroxylation, which is crucial for its role in systemic acquired resistance .
Properties
IUPAC Name |
potassium;1-hydroxypiperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.K/c8-6(9)5-3-1-2-4-7(5)10;/h5,10H,1-4H2,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTXYYHZOUDDDJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)[O-])O.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10KNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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